(Z)-2-(3-methoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one
Description
The compound (Z)-2-(3-methoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one (hereafter referred to as Compound X) is an aurone derivative characterized by a benzofuran-3(2H)-one scaffold with a 3-methoxy-substituted benzylidene group at the C2 position and a 3-methylbut-2-en-1-yloxy substituent at C6 (CAS: 859139-29-0, ZINC12862891) . Aurones are structurally related to flavonoids and exhibit diverse biological activities, particularly in anticancer and antimicrobial contexts.
Synthesis: Compound X is synthesized via aldol condensation between 3-coumaranone (benzofuran-3(2H)-one) and 3-methoxybenzaldehyde, followed by functionalization with 3-methylbut-2-en-1-yloxy at C6 . This method aligns with reported protocols for analogous aurones, such as (Z)-2-(4-hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one derivatives .
Properties
IUPAC Name |
(2Z)-2-[(3-methoxyphenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-14(2)9-10-24-17-7-8-18-19(13-17)25-20(21(18)22)12-15-5-4-6-16(11-15)23-3/h4-9,11-13H,10H2,1-3H3/b20-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTJKPVGLHWUBC-NDENLUEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)OC)O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)OC)/O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-methoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives, under acidic or basic conditions.
Introduction of the Methoxybenzylidene Group: This step involves the condensation of the benzofuran core with 3-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the benzylidene linkage.
Attachment of the 3-methylbut-2-en-1-yloxy Group: This is typically done via an etherification reaction, where the hydroxyl group of the benzofuran core reacts with 3-methylbut-2-en-1-ol in the presence of an acid catalyst like sulfuric acid or a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene moiety, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzylidene double bond, converting it to a single bond and forming the corresponding benzyl derivative.
Substitution: The methoxy group and the 3-methylbut-2-en-1-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of (Z)-2-(3-methoxybenzyl)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(3-methoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. Studies have shown that benzofuran derivatives can exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific structure of this compound may interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers and resins, due to its chemical stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (Z)-2-(3-methoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one involves its interaction with specific molecular targets in biological systems. The methoxybenzylidene moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzofuran core may also contribute to the compound’s binding affinity and specificity for certain biological targets, influencing pathways involved in inflammation, cell proliferation, or microbial growth.
Comparison with Similar Compounds
Structural and Functional Analogues
Biological Activity
(Z)-2-(3-methoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. Benzofuran derivatives are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antioxidant properties. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies to provide an authoritative overview.
Chemical Structure
The compound's structure can be described as follows:
- Chemical Formula : C18H20O4
- Molecular Weight : 300.35 g/mol
The structural representation highlights the presence of a benzofuran moiety, which is critical for its biological activity.
Anticancer Activity
Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Cell Line | Inhibition Rate (%) |
|---|---|
| K562 (Leukemia) | 56.84 |
| NCI-H460 (Lung Cancer) | 80.92 |
| HCT-116 (Colon Cancer) | 72.14 |
| MDA-MB-435 (Breast Cancer) | 50.64 |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms such as reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Anti-inflammatory Properties
The anti-inflammatory potential of benzofuran derivatives has been well-documented. Studies have shown that these compounds can significantly reduce pro-inflammatory cytokines such as TNF and IL-1. For example, a related benzofuran derivative was reported to decrease TNF levels by 93.8% and IL-1 levels by 98% in vitro . This suggests that this compound may also possess similar anti-inflammatory effects.
Antioxidant Activity
Benzofuran compounds are recognized for their antioxidant properties, which help mitigate oxidative stress in cells. The ability to scavenge free radicals is crucial for preventing cellular damage and reducing the risk of chronic diseases. Compounds within this class have demonstrated significant antioxidant activity, making them candidates for further research in oxidative stress-related conditions .
The biological activities of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells by increasing ROS levels and activating caspases.
- Inhibition of Inflammatory Pathways : By downregulating inflammatory cytokines, it can alleviate chronic inflammation.
- Antioxidant Defense : It enhances the cellular antioxidant capacity, protecting against oxidative damage.
Case Studies
A notable study evaluated the cytotoxic effects of a series of benzofuran derivatives, including compounds structurally similar to this compound. The findings revealed that these compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing safer therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
